molecular formula C18H23F2N3O2S B2678350 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1421485-40-6

1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No.: B2678350
CAS No.: 1421485-40-6
M. Wt: 383.46
InChI Key: IOMZSBPYUVRLDF-UHFFFAOYSA-N
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Description

1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a sulfonyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The 2,6-difluorophenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Imidazole Moiety: The imidazole group is typically introduced through alkylation reactions, where the piperidine nitrogen is alkylated with a suitable imidazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible moieties within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound may be investigated for its interactions with enzymes or receptors. Its structural features suggest potential as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine

In medicine, 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine could be explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anti-cancer therapies.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and imidazole moiety are key functional groups that enable binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-((2,6-dichlorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine: Similar structure but with chlorine atoms instead of fluorine.

    1-((2,6-difluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine: Similar structure but with a methyl group instead of an isopropyl group on the imidazole ring.

Uniqueness

The presence of fluorine atoms in 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine can significantly influence its chemical properties, such as electronegativity and metabolic stability. These differences can affect the compound’s reactivity, biological activity, and overall efficacy in various applications, making it unique compared to its analogs.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O2S/c1-13(2)18-21-8-11-22(18)12-14-6-9-23(10-7-14)26(24,25)17-15(19)4-3-5-16(17)20/h3-5,8,11,13-14H,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMZSBPYUVRLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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